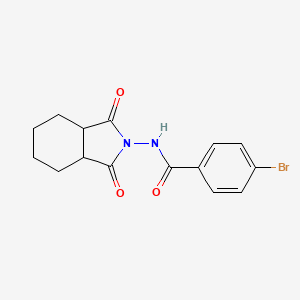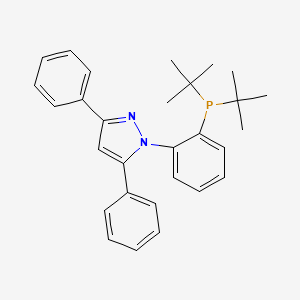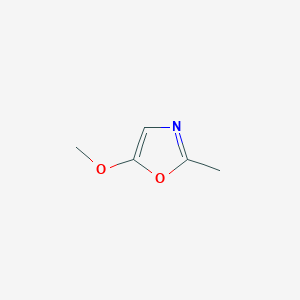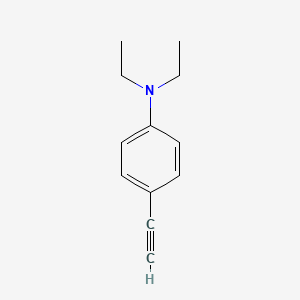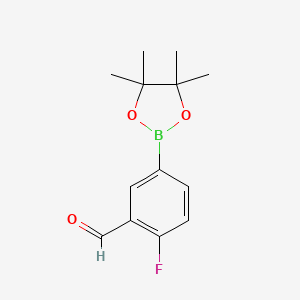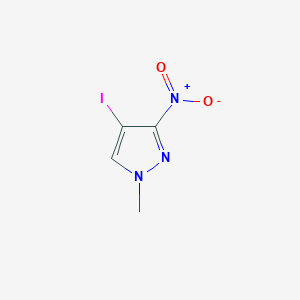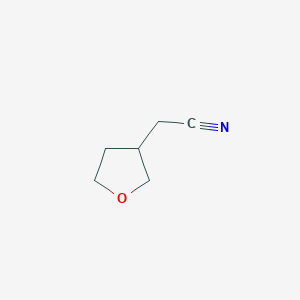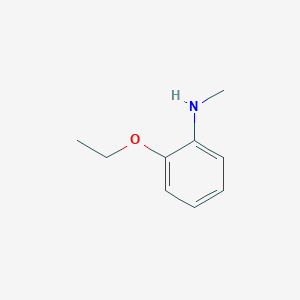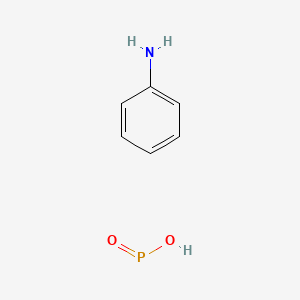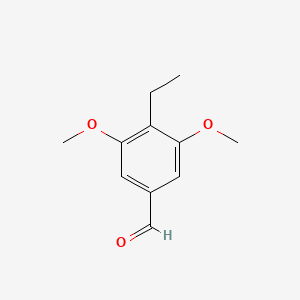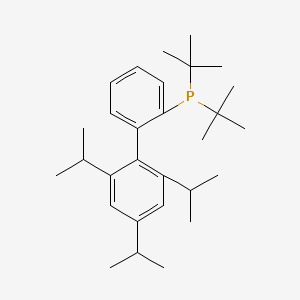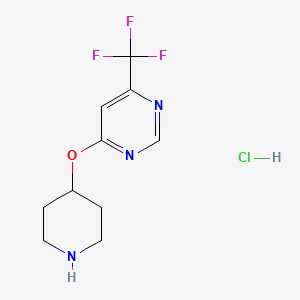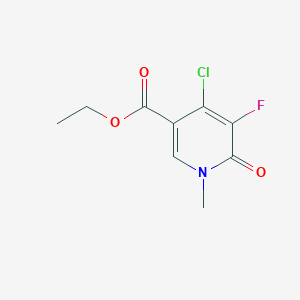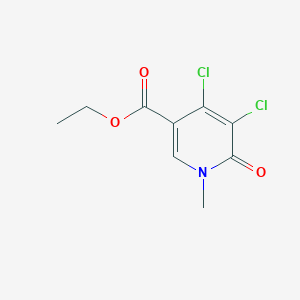
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Descripción general
Descripción
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (EDPC) is a chlorinated compound of the pyridine family that has been used in a variety of scientific research applications due to its unique properties. EDPC has a wide range of potential applications in the biomedical, pharmaceutical, and agrochemical fields. It is a highly versatile compound with a variety of potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
- Summary of Application : Triazole-Pyrimidine hybrids, which may include similar compounds to the one you mentioned, have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anti-tubercular Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been synthesized and evaluated for anti-tubercular activity .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-viral Activity
- Summary of Application : Ethyl 1 H -indole-3-carboxylates, which may include similar compounds to the one you mentioned, have shown anti-viral activity in Huh-7.5 cells .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the cells and its effects on viral activity were observed .
- Results : Compound 4- ((3- (ethoxycarbonyl)-1-methyl-5- (pyrrolidin-1-ylmethyl)-1 H -indol-2-yl)methyl)benzenesulfinate (6) was the most active compound at low concentration against hepatitis C virus (HCV) .
Analgesic Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as analgesics .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on pain were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as analgesic .
Antifungal Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as antifungal agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on fungal infections were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antifungal .
Antihypertensive Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as antihypertensive agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on blood pressure were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antihypertensive .
Propiedades
IUPAC Name |
ethyl 4,5-dichloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9(14)5-4-12(2)8(13)7(11)6(5)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBNMBDIHGHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470629 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
853105-72-3 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

